molecular formula C27H29NO3S2 B11658133 propan-2-yl 2-{[phenyl(phenylsulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

propan-2-yl 2-{[phenyl(phenylsulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B11658133
M. Wt: 479.7 g/mol
InChI Key: JVDUFHORDYRKTD-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester, followed by cyclization to form the thiophene ring . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for higher efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C27H29NO3S2

Molecular Weight

479.7 g/mol

IUPAC Name

propan-2-yl 2-[(2-phenyl-2-phenylsulfanylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C27H29NO3S2/c1-18(2)31-27(30)23-21-16-10-5-11-17-22(21)33-26(23)28-25(29)24(19-12-6-3-7-13-19)32-20-14-8-4-9-15-20/h3-4,6-9,12-15,18,24H,5,10-11,16-17H2,1-2H3,(H,28,29)

InChI Key

JVDUFHORDYRKTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

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